(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl
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Overview
Description
(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl typically involves the introduction of the trifluoromethoxy group onto a phenyl ring, followed by the attachment of the ethane-1,2-diamine moiety. Common synthetic routes include:
Nucleophilic Substitution: Starting from a suitable phenyl derivative, the trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Reductive Amination: The ethane-1,2-diamine moiety can be attached through reductive amination of an appropriate aldehyde or ketone precursor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution and reductive amination reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) and trifluoromethyl sulfonates are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The ethane-1,2-diamine moiety plays a crucial role in the compound’s ability to form hydrogen bonds and electrostatic interactions with its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine: Similar in structure but lacks the oxygen atom in the trifluoromethoxy group.
(1S)-1-[2-(Methoxy)phenyl]ethane-1,2-diamine: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H13Cl2F3N2O |
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Molecular Weight |
293.11 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13;;/h1-4,7H,5,13-14H2;2*1H/t7-;;/m1../s1 |
InChI Key |
UGHMGMPJCRGOLF-XCUBXKJBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)N)OC(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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